2-(2,3-Difluorophenyl)propan-2-amine

Beschreibung

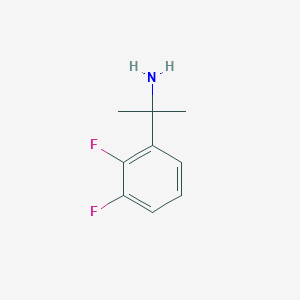

2-(2,3-Difluorophenyl)propan-2-amine is a fluorinated phenethylamine derivative characterized by a dimethylamine group attached to a carbon adjacent to a 2,3-difluorophenyl aromatic ring. This structural motif is significant in medicinal chemistry, as fluorination often enhances metabolic stability and bioavailability while influencing electronic and steric properties. The 2,3-difluoro substitution pattern on the phenyl ring may optimize interactions with biological targets, as seen in patented therapeutics (e.g., goxalapladib) .

Eigenschaften

Molekularformel |

C9H11F2N |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

2-(2,3-difluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11F2N/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3 |

InChI-Schlüssel |

TWXARICHYPKPPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=C(C(=CC=C1)F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)propan-2-amine typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Difluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitro groups to amines.

Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while nucleophilic substitution can result in the replacement of fluorine atoms with other substituents.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Difluorophenyl)propan-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,3-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations :

- Fluorine Position: The 2,3-difluoro configuration in the target compound may improve binding to hydrophobic pockets compared to 2,4-difluoro or monofluoro analogs, as seen in goxalapladib’s design for atherosclerosis treatment .

Substituted Phenethylamine Derivatives in Psychoactive Research

Table 2: Pharmacological Analogs

Key Observations :

- Substituent Effects : Fluorine’s electronegativity and small atomic radius in this compound may favor σ- or π-interactions with receptors, contrasting with the hydrogen-bonding capacity of methoxy groups in 3C-P .

- Metabolic Stability : Fluorination typically reduces oxidative metabolism compared to methoxy/propoxy groups, which are prone to demethylation or hydroxylation .

Key Observations :

- Building Block Utility : The 2,3-difluorophenyl group is recurrent in patented molecules (e.g., EP 4 374 877 A2), suggesting its role in optimizing target engagement or pharmacokinetics .

Biologische Aktivität

2-(2,3-Difluorophenyl)propan-2-amine is a fluorinated organic compound that has garnered attention for its potential biological activity. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 173.18 g/mol. The difluorophenyl substituent contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties due to its interaction with neurotransmitter systems.

- Anti-anxiety Activity : Similar fluorinated compounds have been explored for their potential as anxiolytics, indicating that this compound may also exhibit such effects.

- Neurological Applications : The structural characteristics suggest potential efficacy in treating various neurological disorders by targeting specific receptors in the central nervous system.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,5-Difluorophenyl)propan-2-amine | Fluorine at positions 2 and 5 | Notable for anti-anxiety properties |

| 1-(3,4-Difluorophenyl)propan-2-amine | Fluorine at positions 3 and 4 | Exhibits different binding affinities |

| 1-(2,6-Difluorophenyl)propan-2-amine | Fluorine at positions 2 and 6 | Distinct pharmacological profiles |

The unique substitution pattern in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of high-throughput screening (HTS) in identifying effective inhibitors related to this compound. For instance, research on related fluorinated compounds has shown promising results in inhibiting specific kinases associated with parasitic infections . These findings underscore the potential for developing new therapeutic agents based on the structural framework provided by this compound.

Additionally, structural biology techniques have been employed to elucidate the interactions between fluorinated compounds and their biological targets. This approach aids in optimizing drug design by identifying key pharmacophoric features necessary for effective binding and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.